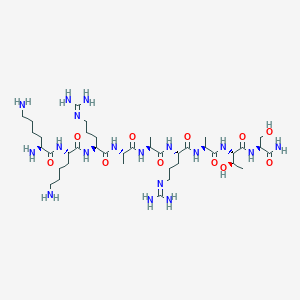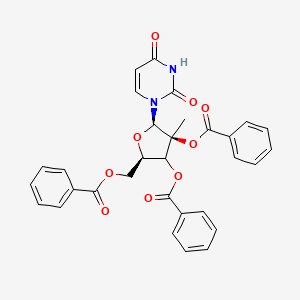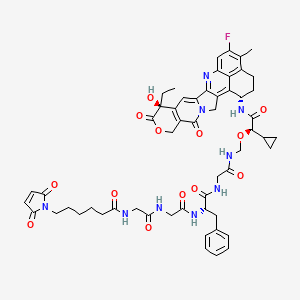
Jnk-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jnk-IN-14 is a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNKs are involved in various physiological processes, including cell proliferation, differentiation, survival, and apoptosis. This compound has shown significant potential in scientific research due to its ability to selectively inhibit JNK1, JNK2, and JNK3 with high efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jnk-IN-14 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .
化学反応の分析
Types of Reactions
Jnk-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
科学的研究の応用
Jnk-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JNK signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JNK inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions due to its ability to modulate JNK activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JNK pathway .
作用機序
Jnk-IN-14 exerts its effects by selectively inhibiting the activity of JNK1, JNK2, and JNK3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the JNK signaling pathway, leading to altered gene expression, reduced cell proliferation, and increased apoptosis. The molecular targets and pathways involved include c-Jun, a transcription factor that regulates various cellular processes .
類似化合物との比較
Similar Compounds
Some compounds similar to Jnk-IN-14 include:
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high specificity.
SP600125: A widely used JNK inhibitor with moderate selectivity and efficacy.
Indenoquinoxaline-based oximes: Novel JNK inhibitors with submicromolar binding affinity for JNK isoforms.
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for JNK1, JNK2, and JNK3. It demonstrates greater inhibitory efficacy compared to other JNK inhibitors like SP600125. Additionally, this compound induces early-stage apoptosis and arrests cell population at the G2/M phase, making it a valuable tool for studying the JNK pathway and its role in various diseases .
特性
分子式 |
C27H31N5O4S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C27H31N5O4S/c1-27(2,3)32-18-24(26(31-32)20-6-4-7-22(34)16-20)19-12-15-29-25(17-19)28-13-5-14-30-37(35,36)23-10-8-21(33)9-11-23/h4,6-12,15-18,30,33-34H,5,13-14H2,1-3H3,(H,28,29) |
InChIキー |
DXOOEWGOXWQIJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)O)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)





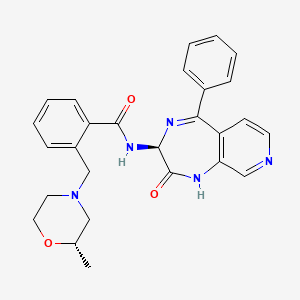
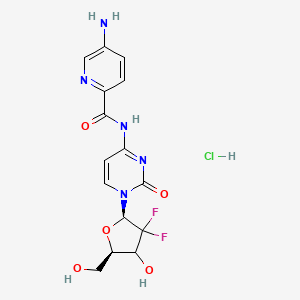
![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)
